molecular formula C21H24N2O5S2 B12037020 N-(1,1-Dioxidotetrahydro-3-thienyl)-2-[(3-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

N-(1,1-Dioxidotetrahydro-3-thienyl)-2-[(3-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B12037020
M. Wt: 448.6 g/mol
InChI Key: XIYKTBDAZOKWSU-UHFFFAOYSA-N
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Description

N-(1,1-Dioxidotetrahydro-3-thienyl)-2-[(3-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzothiophene core, a methoxybenzoyl group, and a dioxidotetrahydrothienyl moiety, making it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-Dioxidotetrahydro-3-thienyl)-2-[(3-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable thiophene derivative and an appropriate electrophile.

    Introduction of the Methoxybenzoyl Group: This step involves the acylation of the benzothiophene core using 3-methoxybenzoyl chloride in the presence of a base such as pyridine.

    Attachment of the Dioxidotetrahydrothienyl Moiety: The final step involves the coupling of the dioxidotetrahydrothienyl group to the benzothiophene core, which can be achieved through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the dioxidotetrahydrothienyl moiety.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Oxidized derivatives with sulfone or sulfoxide groups.

    Reduction: Reduced derivatives with hydroxyl groups replacing carbonyl groups.

    Substitution: Halogenated or nitrated derivatives depending on the substituent introduced.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-step reactions that include the formation of amide bonds and the introduction of functional groups. The general synthetic route includes:

  • Starting Materials : The synthesis begins with 4,5,6,7-tetrahydro-benzothiophene derivatives.
  • Reagents : Common reagents used in the synthesis include coupling agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide) and bases such as DIPEA (N,N-diisopropylethylamine) .

The structural characterization is typically performed using spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy), confirming the presence of functional groups and the overall molecular structure .

Modulation of RORγt

Recent studies have highlighted the compound's role as a modulator of the retinoic acid receptor-related orphan receptor gamma t (RORγt), which is implicated in inflammatory and autoimmune diseases. The compound has been shown to act as an inverse agonist for RORγt, suggesting its potential use in treating conditions like rheumatoid arthritis and psoriasis .

Analgesic Properties

Another area of investigation involves the analgesic properties of related compounds derived from 4,5,6,7-tetrahydro-benzothiophene structures. Research utilizing the "hot plate" method on mice has demonstrated that these derivatives exhibit significant analgesic effects, potentially surpassing traditional analgesics like metamizole . This indicates that N-(1,1-Dioxidotetrahydro-3-thienyl)-2-[(3-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide may also possess similar analgesic activities.

Antimicrobial Activities

The compound's derivatives have been evaluated for their antimicrobial properties against various pathogens. The presence of the benzothiophene moiety is believed to enhance antimicrobial activity by disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

Case Study 1: RORγt Modulation

In a study published in 2023, a series of 4,5,6,7-tetrahydro-benzothiophene derivatives were synthesized and tested for their ability to inhibit RORγt. The results indicated that several compounds exhibited IC50 values in the low micromolar range. This suggests that this compound could be a promising candidate for further development as an anti-inflammatory drug .

Case Study 2: Analgesic Activity Assessment

A comprehensive evaluation was conducted using animal models to assess the analgesic effects of various benzothiophene derivatives. The findings revealed that certain compounds demonstrated significant pain relief compared to control groups. This reinforces the potential therapeutic application of this compound in pain management therapies .

Mechanism of Action

The mechanism by which N-(1,1-Dioxidotetrahydro-3-thienyl)-2-[(3-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, modulating their activity. The dioxidotetrahydrothienyl moiety could play a role in binding to the target, while the methoxybenzoyl group might enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    N-(1,1-Dioxidotetrahydro-3-thienyl)alanine: Shares the dioxidotetrahydrothienyl moiety but differs in the rest of the structure.

    4,5,6,7-Tetrahydro-1-benzothiophene-3-carboxamide: Contains the benzothiophene core but lacks the methoxybenzoyl and dioxidotetrahydrothienyl groups.

Uniqueness

N-(1,1-Dioxidotetrahydro-3-thienyl)-2-[(3-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

N-(1,1-Dioxidotetrahydro-3-thienyl)-2-[(3-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound with notable biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a unique structure that includes a dioxidotetrahydro-thienyl group and a methoxybenzoyl moiety. Its molecular formula is C19H21N2O5SC_{19}H_{21}N_{2}O_{5}S, with a molecular weight of approximately 405.5 g/mol. The presence of these functional groups contributes to its diverse biological activities.

Property Details
Molecular FormulaC19H21N2O5SC_{19}H_{21}N_{2}O_{5}S
Molecular Weight405.5 g/mol
Structural FeaturesDioxidotetrahydro-thienyl group; Methoxybenzoyl group

Synthesis

The synthesis of this compound typically involves multiple steps, including the use of oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The optimization of reaction conditions—temperature, solvent choice, and catalysts—is crucial for achieving high yields and purity .

Antimicrobial Properties

Research indicates that derivatives of compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that related thiophene derivatives possess antibacterial effects against various strains of bacteria including E. coli and Staphylococcus aureus .

Analgesic Effects

In animal models, certain derivatives have demonstrated analgesic properties that surpass those of standard analgesics like metamizole. The evaluation was conducted using the “hot plate” method on mice, revealing promising results for pain relief .

Neurochemical Activity

Preliminary investigations into the neurochemical effects of this compound suggest potential interactions with serotonin receptors, particularly the 5-HT1A receptor. Compounds within this class have shown partial agonist/antagonist activity in behavioral tests related to serotonin syndrome . This could indicate a role in modulating mood disorders or anxiety.

Study 1: Analgesic Activity

A study conducted by Siutkina et al. evaluated the analgesic effects of newly synthesized derivatives based on the benzothiophene structure. Results indicated that certain compounds exhibited superior pain relief compared to traditional drugs in controlled tests on mice .

Study 2: Antimicrobial Efficacy

Another study focused on the antibacterial properties of related compounds against Klebsiella pneumoniae and Staphylococcus aureus. The findings highlighted that specific structural modifications enhanced antibacterial potency .

Properties

Molecular Formula

C21H24N2O5S2

Molecular Weight

448.6 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-2-[(3-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C21H24N2O5S2/c1-28-15-6-4-5-13(11-15)19(24)23-21-18(16-7-2-3-8-17(16)29-21)20(25)22-14-9-10-30(26,27)12-14/h4-6,11,14H,2-3,7-10,12H2,1H3,(H,22,25)(H,23,24)

InChI Key

XIYKTBDAZOKWSU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)NC4CCS(=O)(=O)C4

Origin of Product

United States

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